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Compound of Interest

Compound Name:
Methyl 2-(6-

methylnicotinyl)acetate

Cat. No.: B027897 Get Quote

An Application Note and Protocol for the Laboratory-Scale Synthesis of Methyl 2-(6-
methylnicotinyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed, two-step laboratory-scale protocol for the synthesis of

Methyl 2-(6-methylnicotinyl)acetate. The synthesis commences with the Fischer

esterification of 6-methylnicotinic acid to yield methyl 6-methylnicotinate, which is subsequently

reacted with methyl acetate via a Claisen condensation to afford the target compound. This

protocol is designed for researchers in organic chemistry and drug development, offering a

clear and reproducible methodology.

Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of Methyl
2-(6-methylnicotinyl)acetate.
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Step Reaction
Starting
Material

Reagents Product Yield Purity

1

Fischer

Esterificati

on

6-

Methylnicot

inic acid

Methanol,

Sulfuric

acid

Methyl 6-

methylnicot

inate

~75% >98%

2

Claisen

Condensati

on

Methyl 6-

methylnicot

inate

Methyl

acetate,

Sodium

methoxide

Methyl 2-

(6-

methylnicot

inyl)acetate

~60% >95%

Experimental Protocols
Part 1: Synthesis of Methyl 6-methylnicotinate
This procedure outlines the acid-catalyzed esterification of 6-methylnicotinic acid.

Materials:

6-Methylnicotinic acid

Methanol (anhydrous)

Concentrated Sulfuric acid (98%)

Saturated aqueous Sodium bicarbonate solution

Ethyl acetate

Brine (saturated aqueous Sodium chloride solution)

Anhydrous Sodium sulfate

Round-bottom flask (1 L)

Reflux condenser

Magnetic stirrer and stir bar
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Heating mantle

Rotary evaporator

Separatory funnel (1 L)

Procedure:

To a 1 L round-bottom flask equipped with a magnetic stir bar, add 6-methylnicotinic acid (40

g, 290 mmol).

Add methanol (750 mL) to the flask and stir the mixture to dissolve the solid.

Carefully and slowly add concentrated sulfuric acid (40 mL) to the stirring solution. An

exotherm will be observed.

Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating

mantle. Maintain reflux for 17 hours.

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the methanol under reduced pressure using a rotary evaporator.

To the residue, carefully add ice-cold saturated aqueous sodium bicarbonate solution until

the pH of the aqueous layer is approximately 7. Solid sodium bicarbonate may also be

added to achieve neutralization.

Transfer the mixture to a 1 L separatory funnel and extract the aqueous layer with ethyl

acetate (3 x 500 mL).

Combine the organic layers and wash with brine (200 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield methyl 6-methylnicotinate as an off-white solid.[1][2][3]

Characterization: The product can be characterized by ¹H NMR and LCMS. ¹H NMR (CDCl₃):

δ 9.06 (s, 1H), 8.13 (dd, 1H), 7.20 (d, 1H), 3.89 (s, 3H), 2.58 (s, 3H). LCMS: m/z = 152.4

[M+H]⁺.[1][2]
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Part 2: Synthesis of Methyl 2-(6-methylnicotinyl)acetate
This procedure describes the Claisen condensation of methyl 6-methylnicotinate with methyl

acetate.

Materials:

Methyl 6-methylnicotinate

Methyl acetate (anhydrous)

Sodium methoxide

Anhydrous Toluene

Hydrochloric acid (1 M)

Dichloromethane

Anhydrous Magnesium sulfate

Round-bottom flask (500 mL)

Addition funnel

Magnetic stirrer and stir bar

Inert atmosphere setup (Nitrogen or Argon)

Ice bath

Rotary evaporator

Separatory funnel (500 mL)

Procedure:

Set up a 500 mL round-bottom flask, equipped with a magnetic stir bar and an addition

funnel, under an inert atmosphere of nitrogen.
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To the flask, add sodium methoxide (15.7 g, 290 mmol) and anhydrous toluene (200 mL).

In the addition funnel, prepare a solution of methyl 6-methylnicotinate (22.0 g, 145 mmol)

and anhydrous methyl acetate (21.5 g, 290 mmol) in anhydrous toluene (50 mL).

Cool the flask containing the sodium methoxide suspension to 0 °C using an ice bath.

Slowly add the solution from the addition funnel to the stirred suspension of sodium

methoxide over a period of 30 minutes.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 12 hours.

Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of 1 M

hydrochloric acid until the mixture is acidic (pH ~5-6).

Transfer the mixture to a 500 mL separatory funnel and separate the layers.

Extract the aqueous layer with dichloromethane (3 x 100 mL).

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium

sulfate.

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

The crude product can be purified by column chromatography on silica gel using a mixture of

ethyl acetate and hexanes as the eluent to afford pure methyl 2-(6-
methylnicotinyl)acetate.

Visualizations
Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b027897?utm_src=pdf-body
https://www.benchchem.com/product/b027897?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Methyl 2-(6-methylnicotinyl)acetate

Step 1: Fischer Esterification

Step 2: Claisen Condensation

6-Methylnicotinic acid

Reflux (17h)

Methanol H2SO4 (cat.)

Work-up & Purification

Methyl 6-methylnicotinate

Methyl 6-methylnicotinate

Product from Step 1

Reaction (12h)

Methyl acetate Sodium methoxide

Acidic Work-up & Purification

Methyl 2-(6-methylnicotinyl)acetate

Click to download full resolution via product page

Caption: Overall workflow for the two-step synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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